molecular formula C9H14N2O3 B13107624 8-Amino-3-oxooctahydroindolizine-2-carboxylic acid CAS No. 349101-84-4

8-Amino-3-oxooctahydroindolizine-2-carboxylic acid

Cat. No.: B13107624
CAS No.: 349101-84-4
M. Wt: 198.22 g/mol
InChI Key: GATSEYNSVWOUTN-UHFFFAOYSA-N
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Description

8-Amino-3-oxooctahydroindolizine-2-carboxylic acid is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3-oxooctahydroindolizine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3-oxooctahydroindolizine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Amino-3-oxooctahydroindolizine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-3-oxooctahydroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects. For instance, it may inhibit enzymes involved in inflammation or viral replication .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-2-carboxylic acid: Known for its biological activity and use in drug development.

    Quinoline-4-carboxylic acid: Another heterocyclic compound with diverse applications.

Uniqueness: 8-Amino-3-oxooctahydroindolizine-2-carboxylic acid stands out due to its unique combination of an amino group and a carboxylic acid group on the indolizine ring. This structural feature enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

349101-84-4

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

8-amino-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-2-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c10-6-2-1-3-11-7(6)4-5(8(11)12)9(13)14/h5-7H,1-4,10H2,(H,13,14)

InChI Key

GATSEYNSVWOUTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC(C(=O)N2C1)C(=O)O)N

Origin of Product

United States

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